4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione
Description
This compound features a pyrimido[1,6-a]azepine-1,3-dione core fused with a 5-methyl-1,2,4-oxadiazole ring. Its synthesis typically involves cycloaddition or alkylation steps, as seen in related compounds ().
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-13-10(15-19-7)9-8-5-3-2-4-6-16(8)12(18)14-11(9)17/h2-6H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNXTHWWAMJJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the high temperatures and pressures required.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Key Differences: The target’s 7-membered azepine core (vs. 6-membered diazepine in ) may alter ring strain and hydrogen-bonding capacity.
Substituent Modifications
- Impact of Substituents: Ethyl vs. Acetamide derivatives () introduce hydrogen-bond donors/acceptors, improving target selectivity.
Comparative Yields and Conditions
Bioactivity
- Antimicrobial : 1,2,4-Oxadiazole-containing analogues () show activity against bacterial/fungal strains, likely due to electron-deficient oxadiazole interacting with microbial enzymes.
- Antitumor : Pyrimidoazepine-dione derivatives () are explored for kinase inhibition, with substituents modulating potency.
- Enzymatic Targets: Compounds like 28 () inhibit Trypanosoma brucei N-myristoyltransferase, suggesting the oxadiazole-heterocycle combo is critical.
Physicochemical Data
Biological Activity
The compound 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione is a novel heterocyclic compound with potential biological activities. Its unique structure incorporates an oxadiazole ring and a pyrimidine derivative that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 370.38 g/mol. It features a pyrimido[1,6-a]azepine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.38 g/mol |
| CAS Number | 1775354-05-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : A related study demonstrated that compounds with structural similarities to this oxadiazole derivative showed effective inhibition of Plk1 with IC50 values ranging from 1.49 to 2.94 μM. This inhibition is crucial as Plk1 plays a significant role in cell cycle regulation and cancer proliferation .
- Cell Viability Assays : The biological evaluation of similar compounds has shown promising results in cell viability assays against various cancer cell lines. The introduction of different substituents on the oxadiazole ring was found to enhance the antiproliferative effects significantly .
The proposed mechanism of action for the anticancer activity involves:
- Induction of Apoptosis : Compounds targeting Plk1 have been associated with the induction of apoptosis in cancer cells.
- Cell Cycle Arrest : The inhibition of Plk1 disrupts normal cell cycle progression leading to mitotic arrest .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on similar derivatives to optimize their biological activity:
- Substituent Variations : Modifications at various positions on the oxadiazole and pyrimidine rings have been explored to enhance binding affinity and selectivity towards target proteins .
| Compound Variant | IC50 (μM) | Notes |
|---|---|---|
| Original Compound | 4.4 | Initial hit for Plk1 |
| Modified Variant A | 2.0 | Enhanced potency |
| Modified Variant B | 1.5 | Improved specificity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Studies : Animal models have shown that administration of related oxadiazole compounds resulted in reduced tumor growth rates compared to controls.
Example Case Study
In a study involving mice with induced tumors:
- Treatment : Mice were treated with varying doses of the compound.
- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
